

Molecular weight and formula of 1,4-Dimethoxy-2-propylbenzene

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Compound of Interest

Compound Name: 1,4-Dimethoxy-2-propylbenzene

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An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Dimethoxy-2-propylbenzene**, a substituted aromatic compound with potential applications in various scientific fields. This document details its chemical properties, synthesis, and available biological data, presenting the information in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

1,4-Dimethoxy-2-propylbenzene is an organic compound with the chemical formula C₁₁H₁₆O₂.[1] Its molecular structure consists of a benzene ring substituted with two methoxy groups at positions 1 and 4, and a propyl group at position 2.

A summary of its key quantitative data is presented in the table below.



Property	Value	Source
Chemical Formula	C11H16O2	[1]
Molecular Weight	180.24 g/mol	[1]
IUPAC Name	1,4-dimethoxy-2- propylbenzene	
CAS Number	38843-85-5	_

Synthesis Methodology

The synthesis of **1,4-Dimethoxy-2-propylbenzene** can be achieved through a two-step process starting from hydroquinone. This synthetic pathway involves the methylation of hydroquinone to form the intermediate **1,4-dimethoxybenzene**, followed by a Friedel-Crafts alkylation to introduce the propyl group.

Step 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

A common method for the synthesis of 1,4-dimethoxybenzene is the methylation of hydroquinone using a methylating agent in the presence of a base.[2]

Experimental Protocol:

- In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, a solution of hydroquinone (1 mole) in a suitable solvent is prepared.
- A base, such as 10% sodium hydroxide (2.5 moles), is added rapidly to the stirred solution.
 [2]
- A methylating agent, for instance, dimethyl sulfate (2 moles), is added dropwise while maintaining the reaction temperature below 40°C with cooling.[2]
- To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.[2]



• After cooling, the solid product is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[2]

Step 2: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

The introduction of the propyl group onto the 1,4-dimethoxybenzene ring can be accomplished via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves reacting the aromatic ether with an alkylating agent in the presence of a Lewis acid catalyst. While a specific protocol for the propylation of 1,4-dimethoxybenzene is not readily available in the searched literature, a general procedure for a similar Friedel-Crafts alkylation is described below.

General Experimental Protocol (Adapted for Propylation):

- In a suitable reaction vessel, 1,4-dimethoxybenzene (1 equivalent) is dissolved in an inert solvent.
- The solution is cooled in an ice-water bath.
- A Lewis acid catalyst, such as aluminum chloride, is added portion-wise.
- An alkylating agent, such as 1-chloropropane or propanoyl chloride (followed by reduction), is added dropwise to the stirred mixture.
- The reaction is stirred at a controlled temperature for a specified period to allow for the completion of the alkylation.
- The reaction is guenched by the slow addition of ice-cold water.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product can be purified using techniques such as column chromatography or distillation.



Note: The specific reaction conditions, including the choice of solvent, catalyst, alkylating agent, temperature, and reaction time, would need to be optimized for the synthesis of **1,4-Dimethoxy-2-propylbenzene**.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of **1,4-Dimethoxy-2-propylbenzene**. However, the broader class of dimethoxybenzene derivatives has been the subject of research, revealing a range of biological effects.[3] These activities are often dependent on the substitution pattern on the benzene ring.[3]

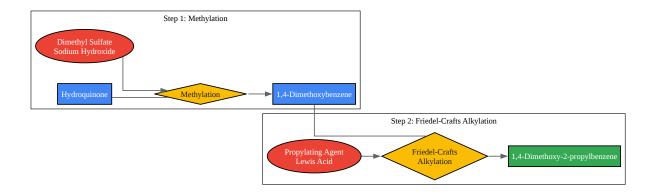
Derivatives of methoxybenzene have been investigated for their potential antimicrobial, anticancer, and antioxidant properties.[4] For instance, some substituted methoxybenzene compounds have shown inhibitory activity against various bacterial and fungal strains.[4] Furthermore, certain dimethoxybenzene derivatives have been evaluated for their cytotoxic effects against cancer cell lines and their capacity to scavenge free radicals.[3]

The mechanisms underlying these activities can be diverse and may involve various cellular signaling pathways.[4] Without specific experimental data for **1,4-Dimethoxy-2-propylbenzene**, any proposed mechanism of action would be speculative and based on analogies to structurally related compounds. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflow for Synthesis

The logical workflow for the synthesis of **1,4-Dimethoxy-2-propylbenzene** is depicted in the following diagram.





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Caption: Synthetic pathway for **1,4-Dimethoxy-2-propylbenzene**.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided information on the molecular properties and a plausible synthetic route for **1,4-Dimethoxy-2-propylbenzene** offers a starting point for further investigation into its potential applications. The absence of specific biological data highlights a clear area for future research to explore the pharmacological profile of this compound.

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